![molecular formula C11H7N3O3 B2939706 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 173545-88-5](/img/structure/B2939706.png)

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

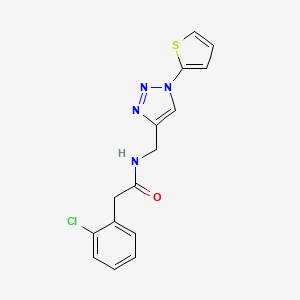

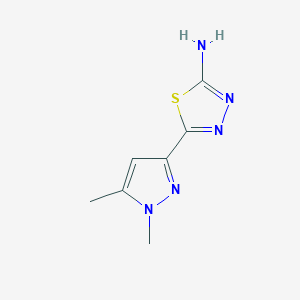

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a complex organic compound . It contains a total of 26 bonds, including 19 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, and 6 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .

Synthesis Analysis

The synthesis of benzimidazoles, which are a key component of this compound, has been extensively studied . One common approach involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A novel HBTU-promoted methodology has been reported for the one-pot synthesis of benzimidazoles from commercially available carboxylic acids .Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is quite complex. It includes a total of 24 atoms, with 7 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . The molecular formula is C11H7N3O3 .Scientific Research Applications

Antiviral Agents

Pyrimidobenzimidazoles have been studied for their antiviral properties. Compounds like Triazavirin , which share a similar heterocyclic structure, have shown efficacy against influenza viruses and even in the treatment of moderate COVID-19 cases . The structural similarity of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid to these compounds suggests potential applications as antiviral agents, particularly in the design of novel drugs that can inhibit viral replication.

Anticancer Therapeutics

The benzimidazole core is a common feature in many anticancer drugs. Its structural resemblance to nucleic acid bases allows it to interact with DNA and disrupt cell division. As such, derivatives of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid could be synthesized and tested for their ability to act as anticancer agents, potentially leading to new treatments for various types of cancer .

Hypertension Medication

Benzimidazole derivatives are also found in medications for hypertension. The pharmacophore’s ability to modulate physiological pathways makes it a candidate for the development of new hypertension drugs. Research into the applications of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid in this field could yield novel compounds that help manage blood pressure more effectively .

Antimicrobial Activity

The broad spectrum of biological activity of benzimidazoles includes antimicrobial effects. This suggests that 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid could be a precursor in the synthesis of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Anti-inflammatory Drugs

Benzimidazole derivatives exhibit anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. The exploration of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid in this context could lead to the development of new anti-inflammatory medications, potentially with fewer side effects than current treatments .

Enzyme Inhibition

Many benzimidazole compounds act as enzyme inhibitors, disrupting the metabolic pathways of diseases. Investigating the enzyme inhibitory activity of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid could uncover new therapeutic approaches for diseases where enzyme regulation is key .

Neuroprotective Agents

Research into benzimidazole derivatives has indicated potential neuroprotective effects. This opens up the possibility of using 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid as a starting point for developing drugs that protect neural tissue, which could be beneficial in treating neurodegenerative disorders .

Chemical Catalysis

The structural complexity of benzimidazoles makes them suitable as chiral ligands in chemical catalysis. This application could be particularly relevant in the synthesis of optically active pharmaceuticals, where 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid might play a role in facilitating asymmetric synthesis .

Safety And Hazards

properties

IUPAC Name |

4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBJJZNXULJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)

![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)